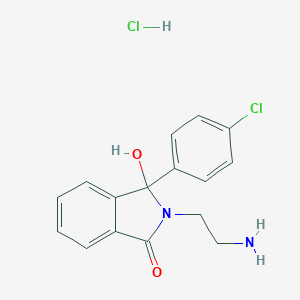

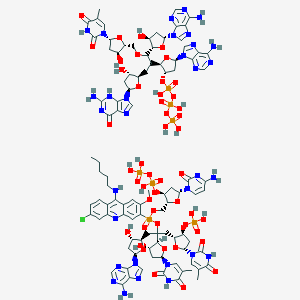

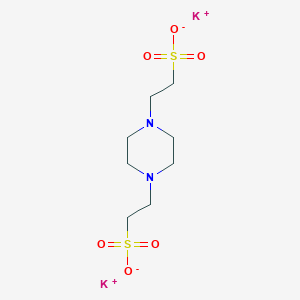

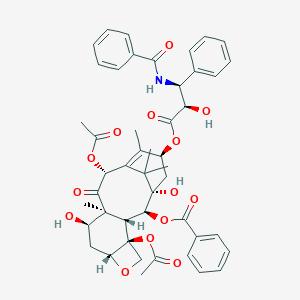

![molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2](/img/structure/B27679.png)

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid" is a chemical compound derived from indole, a key structure in many pharmaceuticals and agrochemicals. Its synthesis and properties have been extensively studied due to its relevance in medicinal chemistry and synthetic applications.

Synthesis Analysis

- A novel approach for the synthesis of related benzo[a]carbazoles, which might include derivatives of this compound, involves Rh(iii)-catalyzed cascade reactions of 2-arylindoles with α-diazo carbonyl compounds, demonstrating good functional group tolerance and high atom-efficiency (Li, Zhang, Zhang, & Fan, 2017).

- Another relevant method includes the Dieckmann cyclization and Ullmann reaction, used in the synthesis of various indole-2-carboxylic acids and esters (Unangst, Connor, Stabler, & Weikert, 1987).

Molecular Structure Analysis

- The compound's structure is characterized by the indole framework, a common motif in pharmaceuticals. Its molecular structure has been investigated using various spectroscopic techniques, including NMR and mass spectrometry, as seen in studies of similar compounds (Jain, Gupta, Ganesan, Pande, Pardasani, & Malhotra, 2005).

Chemical Reactions and Properties

- Indole-2-carboxylic acid derivatives, including this compound, exhibit stability under acidic and oxidative conditions, and display reactive properties at the 3-position. Their carboxyl group can be easily removed by decarboxylation (Murakami, 1987).

- Additionally, the compound can participate in various chemical reactions, such as palladium-catalyzed dehydrogenative coupling and carboxylation reactions (Zhang, Guo, Wang, Zhao, Jia, Yang, & Wang, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Classification

The synthesis and classification of indole derivatives, including compounds like (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, are foundational in organic chemistry. These compounds are pivotal due to their presence in a myriad of biologically active molecules. Indole synthesis methods have been extensively studied, offering a wide array of strategies for constructing these complex structures, essential for further chemical and pharmacological research. The classification of indole syntheses into nine strategic approaches provides a structured framework for understanding and developing new synthetic methods, thus facilitating the exploration of their scientific applications (Taber & Tirunahari, 2011).

Biological Activity of Carboxylic Acids

Carboxylic acids, such as the one , play a significant role in medicinal chemistry due to their biological activities. The structure of these compounds often correlates with their antioxidant, antimicrobial, and cytotoxic activities. Understanding these structure-activity relationships is crucial for designing new molecules with desired biological properties. Research on various carboxylic acids has shown how structural differences can influence their bioactivity, highlighting the potential of these compounds in drug development and other therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Cheminformatics and Drug Design

Carboxylic acid derivatives are integral in cheminformatics and drug design, particularly in the development of anticancer agents. The reactivity of such compounds in reactions like Knoevenagel condensation is instrumental in synthesizing biologically active molecules. This highlights their versatility in creating pharmacophores with significant anticancer potential. Understanding the functionalities involved and their implications on drug discovery can lead to the development of novel therapeutic agents (Tokala et al., 2022).

Industrial and Environmental Applications

In the context of industrial and environmental applications, carboxylic acids are valuable for their roles in biocatalysis and bioconversion processes. The understanding of how these compounds interact with and inhibit biocatalysts, such as microbes used in fermentation, is crucial for improving industrial bioprocesses. This knowledge can lead to the development of more robust microbial strains capable of higher yield production of renewable chemicals, thereby contributing to sustainable industrial practices (Jarboe et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOYWTITVKXHLM-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

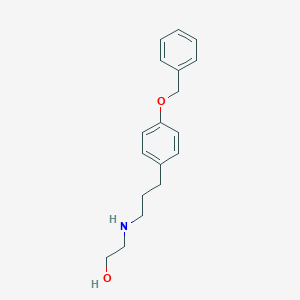

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)